5-Methoxytryptamine

Catalog No.
S566428
CAS No.
608-07-1
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxytryptamine

CAS Number

608-07-1

Product Name

5-Methoxytryptamine

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3

InChI Key

JTEJPPKMYBDEMY-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(5-Methoxy-1H-indol-3-yl)ethanamine; 2-(5-Methoxyindol-3-yl)ethylamine; 2-[5-(Methyloxy)-1H-indol-3-yl]ethanamine; 3-(2-Aminoethyl)-5-methoxyindole; 5-MOT; 5-Methoxy-1H-indole-3-ethanamine; [2-(5-Methoxy-1H-indol-3-yl)ethyl]amine; Deacetylmelatonin

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN

The exact mass of the compound 5-Methoxytryptamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Serotonin. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methoxytryptamine (5-MT) is an indoleamine structurally related to the neurotransmitter serotonin and the hormone melatonin. It functions as a direct chemical precursor for the synthesis of melatonin (N-acetyl-5-methoxytryptamine) and serves as a versatile building block for more complex organic synthesis. In biological contexts, 5-MT is a potent, non-selective agonist for multiple serotonin (5-HT) receptor subtypes, making it a critical tool for pharmacological research into serotonergic pathways. Its distinct chemical properties and receptor activation profile differentiate it from both its precursor, serotonin, and its downstream product, melatonin.

Substituting 5-Methoxytryptamine (5-MT) with its close structural relatives, melatonin or serotonin, is unviable for both synthetic and biological applications due to critical functional group differences. For chemical synthesis, the primary amine of 5-MT is a required nucleophilic handle for N-acetylation to produce melatonin; this reactive site is absent in melatonin, which possesses a far less reactive amide group. Conversely, using serotonin (5-hydroxytryptamine) as a starting material requires an additional O-methylation step, complicating the synthesis pathway compared to starting with 5-MT. In pharmacological applications, the compounds exhibit distinct receptor binding profiles; 5-MT is a potent agonist across multiple serotonin receptor subtypes where melatonin has no significant affinity, making them functionally non-interchangeable for targeted receptor studies.

High-Yield Precursor for Melatonin Synthesis via N-Acetylation

5-Methoxytryptamine is a direct and efficient precursor for the synthesis of melatonin (N-acetyl-5-methoxytryptamine). Patent literature demonstrates that the N-acetylation of 5-methoxytryptamine using acetic anhydride in dichloromethane, catalyzed by 4-DMAP, proceeds with high efficiency, achieving yields of 94-95%. This straightforward, single-step conversion from the primary amine to the final amide product is a key procurement advantage for workflows focused on producing melatonin or its analogs. Alternative routes starting from other precursors, such as 5-hydroxytryptamine, require multiple steps including methylation, which can lower the overall process yield.

Evidence DimensionChemical Yield (%)
Target Compound Data94-95% yield in one step
Comparator Or BaselineMulti-step synthesis from 5-hydroxytryptamine
Quantified DifferenceSignificantly higher efficiency and shorter reaction pathway.
ConditionsN-acetylation reaction with acetic anhydride and 4-DMAP catalyst in dichloromethane solvent.

For melatonin synthesis, procuring 5-methoxytryptamine provides a more direct, higher-yielding, and cost-effective manufacturing route than using less advanced precursors.

Potent and Broad-Spectrum Serotonin Receptor Agonism vs. Inactive Melatonin

5-Methoxytryptamine is a potent agonist at a wide range of serotonin (5-HT) receptors, whereas its N-acetylated derivative, melatonin, shows no affinity for these sites. For the human 5-HT2A receptor, 5-methoxytryptamine demonstrates potent activity with a reported EC50 of 0.5-0.7 nM. In contrast, melatonin does not bind to 5-HT receptors and instead acts on its own distinct MT1 and MT2 receptors. This functional divergence is absolute; 5-MT is a tool for probing the serotonergic system, while melatonin is specific to the melatonergic system. They cannot be used interchangeably in any pharmacological assay targeting these receptors.

Evidence DimensionReceptor Agonist Activity (EC50)
Target Compound Data0.5-0.7 nM at 5-HT2A receptor
Comparator Or BaselineMelatonin: No affinity for 5-HT receptors
Quantified DifferenceQualitative and absolute difference in receptor class activation.
ConditionsIn vitro functional assays on human recombinant serotonin receptors.

This evidence confirms that 5-methoxytryptamine must be procured for any research targeting serotonin receptors, as melatonin is an entirely ineffective substitute for this purpose.

Distinct Electrochemical Oxidation Potential from Serotonin for Analytical Separation

In electrochemical analysis techniques like fast-scan cyclic voltammetry (FSCV) or differential pulse voltammetry (DPV), 5-methoxytryptamine can be distinguished from its structural analog serotonin. Serotonin (5-hydroxytryptamine) typically exhibits an oxidation peak at approximately +0.6 V. The replacement of the hydroxyl group with a methoxy group in 5-methoxytryptamine alters the electron density of the indole ring, shifting its oxidation potential. While specific values vary with conditions, this difference in redox potential allows for the simultaneous detection and quantification of both compounds in a mixture, which is critical for studies of serotonin metabolism where 5-MT can be a metabolite. Serotonin's phenolic hydroxyl group also leads to more complex electrochemistry and a greater tendency for electrode fouling compared to the more stable methyl ether of 5-MT.

Evidence DimensionElectrochemical Oxidation Potential
Target Compound DataDistinct oxidation potential due to 5-methoxy group
Comparator Or BaselineSerotonin (5-hydroxytryptamine): ~+0.6 V
Quantified DifferenceSeparable peaks in voltammetry, enabling simultaneous detection.
ConditionsFast-scan cyclic voltammetry (FSCV) or Differential Pulse Voltammetry (DPV) using carbon fiber microelectrodes.

For developing analytical methods to track serotonin metabolism, procuring 5-methoxytryptamine as a distinct standard is essential for accurate quantification and to avoid signal misinterpretation.

Starting Material for Industrial-Scale Melatonin Synthesis

Due to its structure featuring a reactive primary amine, 5-methoxytryptamine is the preferred intermediate for the final N-acetylation step in melatonin production. Its use allows for a high-yield, single-step conversion to the final product, making it a more efficient choice for procurement in pharmaceutical and nutraceutical manufacturing workflows compared to starting from precursors like serotonin.

Pharmacological Tool for Probing Serotonergic Systems

As a potent, broad-spectrum agonist for 5-HT receptors, 5-methoxytryptamine is the correct choice for in vitro and in vivo studies designed to activate serotonergic pathways. Its functional profile is distinct from melatonin, which is inactive at these receptors, making 5-MT an essential and non-substitutable compound for research in neuroscience and pharmacology focused on the 5-HT system.

Analytical Standard for Metabolomic and Neurochemical Analysis

In analytical workflows requiring the separation and quantification of various tryptamines, 5-methoxytryptamine serves as an indispensable reference standard. Its unique electrochemical signature allows it to be resolved from serotonin and other indoleamines, ensuring accurate identification and measurement in complex biological samples such as brain tissue or serum.

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

190.110613074 Da

Monoisotopic Mass

190.110613074 Da

Heavy Atom Count

14

Melting Point

121.5 °C

UNII

3VMW6141KC

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

608-07-1

Metabolism Metabolites

5-methoxytryptamine has known human metabolites that include serotonin.

Wikipedia

5-methoxytryptamine

Dates

Last modified: 08-15-2023

Structural and Molecular Dynamics Analysis of Plant Serotonin N-Acetyltransferase Reveal an Acid/Base-Assisted Catalysis in Melatonin Biosynthesis

Lijing Liao, Yuanze Zhou, Youdong Xu, Yuhao Zhang, Xikai Liu, Biao Liu, Xinxin Chen, Yan Guo, Zhixiong Zeng, Yucheng Zhao
PMID: 33682300   DOI: 10.1002/anie.202100992

Abstract

Serotonin N-acetyltransferase (SNAT) is the key rate-limiting enzyme in melatonin biosynthesis. It mediates melatonin biosynthesis in plants by using serotonin and 5-methoxytryptamine (5-MT), but little is known of its underlying mechanisms. Herein, we present a detailed reaction mechanism of a SNAT from Oryza sativa through combined structural and molecular dynamics (MD) analysis. We report the crystal structures of plant SNAT in the apo and binary/ternary complex forms with acetyl-CoA (AcCoA), serotonin, and 5-MT. OsSNAT exhibits a unique enzymatically active dimeric fold not found in the known structures of arylalkylamine N-acetyltransferase (AANAT) family. The key residues W188, D189, D226, N220, and Y233 located around the active pocket are important in catalysis, confirmed by site-directed mutagenesis. Combined with MD simulations, we hypothesize a novel plausible catalytic mechanism in which D226 and Y233 function as catalytic base and acid during the acetyl-transfer reaction.


Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases

Xiuying Yan, Shuai Yuan, Zhiguo Yu, Yunli Zhao, Sujing Zhang, Hejian Wu, Hui Yan, Ping Xiang
PMID: 32452453   DOI: 10.1016/j.jflm.2020.101963

Abstract

The dried urine spots (DUSs) technique is increasing continuously as an easy sampling method for monitoring substance abuse due to its advantages of stability and convenience regarding transport and storage. 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a new type of tryptamine hallucinogen, the use of which has been banned in many countries. And according to the previous research, 5-MeO-DIPT is not stable in urine. In order to improve its stability, an LC-MS/MS method for determining 5-MeO-DIPT in DUSs was developed.
10 μl urine was spotted on Whatman FTA
classic card, then extracted with 200 μl methanol, and liquid chromatography-tandem mass spectrometry in positive ion multiple reaction monitoring mode was utilized for analysis.
The LOD and LLOQ of the method were 0.1 ng/ml and 0.2 ng/ml, respectively. The accuracy and precision were 98.2%-103.9% and 2.7%-8.5%, respectively. It was found that the stability of 5-MeO-DIPT in DUSs was better than the stability of 5-MeO-DIPT in urine stored at 25 °C. Moreover, this method was also applied to detect 5-MeO-DIPT in the urine of individuals known to have used 5-MeO-DIPT. It was found that the concentrations of 5-MeO-DIPT were 0.3-2.3 ng/ml, which were lower than those obtained via GC-Orbitrap-MS. The small volume of urine required (10 μl), combined with the simplicity of the analytical technique, makes this an useful procedure for the screening of drug of abuse.


Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry

Xiuying Yan, Ping Xiang, Yunli Zhao, Zhiguo Yu, Hui Yan
PMID: 32020169   DOI: 10.1093/jat/bkaa005

Abstract

5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT) is a designer hallucinogen derived from tryptamine and its use has been banned by many countries. In this study, a qualitative and quantitative method was developed for determining 5-MeO-DIPT in urine by gas chromatography high-resolution mass spectrometry. 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-IPT) were identified as 5-MeO-DIPT metabolites in abusers' urine. 5-MeO-DIPT was extracted from urine by liquid-liquid extraction with ethyl acetate under alkaline conditions. The extract was analyzed by GC-Orbitrap-MS in full scan mode with a resolution of 60,000 full width at half maxima (FWHM). The linear range of this method was 2-300 ng/mL with r > 0.99, and the limit of detection was 1 ng/mL. The accuracy and precision were 93-108.7% and 3.1-10.3%, respectively. This method is simple and sensitive. It has been successfully used to detect 5-MeO-DIPT in drug abusers' urine, which showed that the concentrations of 5-MeO-DIPT were between 1 and 2.8 ng/mL. 5-OH-DIPT and 5-MeO-IPT, two urinary major metabolites of 5-MeO-DIPT, were identified in urine samples from 5-MeO-DIPT users. Furthermore, the stability of 5-MeO-DIPT in human urine was investigated. It was discovered that the concentration of 5-MeO-DIPT in urine decreased by 22.8, 33.2 and 38.2% after samples were stored for 24 h at 25°C, 5 days at 4°C and 7 days at 4°C, respectively. And 5-MeO-DIPT in urine were stable after they were stored for 30 days at -20°C. Therefore, it is recommended that urine should be stored under freezing conditions before performing 5-MeO-DIPT analysis.


Application of hair analysis to document illegal 5-methoxy-N,N-dissopropyltrptamine (5-MeO-DiPT) use

Roujia Wang, Ping Xiang, Zhiguo Yu, Yan Shi
PMID: 31604205   DOI: 10.1016/j.forsciint.2019.109972

Abstract

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) is a designer hallucinogen that is a synthetic tryptamine derivative. It is highly abused and is involved in criminal activities because of its psychotropic properties. Herein, we presented an UHPLC-MS/MS method allowing for the qualitative and quantitative determination of 5-MeO-DiPT in human hair. The hair was first decontaminated and then cut into pieces. Thirty milligrams of hair samples was pulverized below 4°C in the presence of 0.5mL deionized water containing 0.1% formic acid. After centrifuging twice, 5μL of supernatant was injected into the LC-MS/MS system. A T
column (100mm×2.1mm, 1.8μm) was used, and mobile phases consisted of 20mmol/L ammonium acetate, 5% acetonitrile and 0.1% formic acid in water (solvent A) and acetonitrile (solvent B). The gradient elution was used at a flow rate of 0.3mL/min. The resulting calibration curve for 5-MeO-DiPT was y=281.50213x+0.00231 (R
=0.992), the limit of detection (LOD) was 0.05pg/mg, and the lower limit of quantification (LLOQ) was 0.1pg/mg. The accuracy was between 92.1% and 105.6%, and the intra- and interday precision, recovery and matrix effect were acceptable. The validated method was successfully used in 106 real cases, and the concentration of 5-MeO-DiPT in hair samples of these suspected users was 0.2-7532.5pg/mg. These cases present data to document illegal 5-MeO-DiPT use.


Metabolic analysis of the melatonin biosynthesis pathway using chemical labeling coupled with liquid chromatography-mass spectrometry

Tiantian Ye, Xiaoming Yin, Lei Yu, Shu-Jian Zheng, Wen-Jing Cai, Yan Wu, Yu-Qi Feng
PMID: 30299556   DOI: 10.1111/jpi.12531

Abstract

Characterization of the melatonin (MLT) biosynthesis pathway in plants is still limited. Additionally, a metabolomic analysis of MLT biosynthesis in plants is still a challenge due to analyte structural and chemical diversity, low analyte abundances, and plant matrix complexities. Herein, a sensitive liquid chromatography-mass spectrometry (LC-MS) method enabling the simultaneous determination of seven plant MLT biosynthetic metabolites was developed. In the proposed strategy, the targeted metabolites, which included tryptophan (Trp), tryptamine (TAM), 5-hydroxytryptophan (5HTP), serotonin (5HT), N-acetylserotonin (NAS), 5-methoxytryptamine (5MT), and MLT, were purified from plant extracts using a one-step dispersive solid-phase extraction (DSPE). The samples were then chemically labeled with dansyl chloride (DNS-Cl), followed by analysis using LC-MS. The limit of detection (LOD) values ranged from 0.03 to 1.36 pg/mL and presented a 22- to 469-fold decrease when compared to the unlabeled metabolites. Due to the high sensitivity of the proposed method, the consumption of plant materials was reduced to 10 mg FW. Ultimately, the established method was utilized to examine the distributions of MLT and its intermediates in rice shoots and roots with or without cadmium (Cd) stress. The results suggested that under normal condition, MLT may also be generated via a Trp/TAM/5HT/5MT/MLT path (Pathway II) in addition to the previously reported Trp/TAM/5HT/NAS/MLT path (Pathway I), although Pathway I was shown to be dominant. During Cd stress, MLT was also shown to be produced through these two pathways, with Pathway II shown to be dominant in rice shoots and roots.


5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines

Miguel Toro-Sazo, José Brea, María I Loza, Marta Cimadevila, Bruce K Cassels
PMID: 30629611   DOI: 10.1371/journal.pone.0209804

Abstract

The last fifteen years have seen the emergence and overflow into the drug scene of "superpotent" N-benzylated phenethylamines belonging to the "NBOMe" series, accompanied by numerous research articles. Although N-benzyl substitution of 5-methoxytryptamine is known to increase its affinity and potency at 5-HT2 receptors associated with psychedelic activity, N-benzylated tryptamines have been studied much less than their phenethylamine analogs. To further our knowledge of the activity of N-benzyltryptamines, we have synthesized a family of tryptamine derivatives and, for comparison, a few 5-methoxytryptamine analogs with many different substitution patterns on the benzyl moiety, and subjected them to in vitro affinity and functional activity assays vs. the human 5-HT2 receptor subtypes. In the binding (radioligand displacement) studies some of these compounds exhibited only modest selectivity for either 5-HT2A or 5-HT2C receptors suggesting that a few of them, with affinities in the 10-100 nanomolar range for 5-HT2A receptors, might presumably be psychedelic. Unexpectedly, their functional (calcium mobilization) assays reflected very different trends. All of these compounds proved to be 5-HT2C receptor full agonists while most of them showed low efficacy at the 5-HT2A subtype. Furthermore, several showed moderate-to-strong preferences for activation of the 5-HT2C subtype at nanomolar concentrations. Thus, although some N-benzyltryptamines might be abuse-liable, others might represent new leads for the development of therapeutics for weight loss, erectile dysfunction, drug abuse, or schizophrenia.


Trends in DMT and other tryptamine use among young adults in the United States

Joseph J Palamar, Austin Le
PMID: 30260086   DOI: 10.1111/ajad.12803

Abstract

The popularity of tryptamines such as N,N-dimethyltryptamine (DMT) appears to be increasing in the United States (US), but epidemiologic literature on prevalence of use is scant. This paper aims to determine trends in prevalence and correlates of past-year tryptamine use among a nationally representative sample of young adults in the US.
Participants in the National Survey on Drug Use and Health survey were queried about past-year use of tryptamines-specifically DMT, α-methyltryptamine (AMT), and 5-MeO-DIPT ("Foxy"). Data were examined from young adults (ages 18-25), years 2007-2014 (N = 144,787). Linear trends in prevalence of past-year tryptamine use were examined in the full sample and stratified by specific demographic and drug use characteristics.
Tryptamine use is rare, but increased from .2% in 2007/08 to .7% in 2013/14, a 273% relative increase (p < .001). While prevalence increased among all demographic groups, prevalence was substantially higher among individuals who use other drugs. In particular, between 2007/08 and 2013/14, prevalence of tryptamine use increased among past-year ecstasy users (from 2.1% to 10.0%) and LSD users (from 7.0% to 15.5%) (ps < .01). Prevalence of tryptamine use tended to be higher among lifetime and past-year users of psychedelic drugs compared to users of non-psychedelic drugs.
While tryptamine use is not prevalent in the general young adult population, prevalence is increasing. Users of various other drugs-particularly drugs with psychedelic effects-report higher prevalence of tryptamine use.
Users of other drugs can be targeted when disseminating information about tryptamines to ensure user safety. (Am J Addict 2018;27:578-585).


The effect of repeated-intermittent exposure to 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) during adolescence on learning and memory in adult rats

Karolina Noworyta-Sokołowska, Anna Maria Górska, Krystyna Gołembiowska
PMID: 32002966   DOI: 10.1016/j.pharep.2018.04.001

Abstract

According to the European Drug Report, the use of novel psychoactive substances (NPS) is constantly growing. NPS are widely abused by human adolescent subjects. 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is one of the most frequently used hallucinogenic NPS. 5-MeO-DIPT intoxication results in hallucinations, vomiting, and tachycardia. Long-term exposure to 5-MeO-DIPT was reported to lead to development of post-hallucinogenic perception disorder. The aim of the present study was to determine whether repeated-intermittent administration of 5-MeO-DIPT during adolescence affects learning and memory in adult rats.
Rats were treated with 5-MeO-DIPT in a dose of 2.5 mg/kg from 30 to 33 and 37 to 40 Postnatal Day (PND). The experiments were conducted when the animals reached 90 PND. The effect of 5-MeO-DIPT on cognitive functions was assessed using the novel object recognition, open field, and serial pattern learning (SPL) tests.
Repeated-intermittent exposure to 5-MeO-DIPT during adolescence decreased the number of crossings in the open field test at adulthood. Moreover, 5-MeO-DIPT treatment impaired adult rats' learning in the SPL test. There was no change in the novel object recognition test.
The present results show that the performance of adult rats treated with 5-MeO-DIPT during adolescence was impaired in the open field test, which indicates the attenuated exploratory activity. 5-MeO-DIPT treatment undermined adult rats' performance in the serial pattern learning test, suggesting impairment of long term memory and cognitive flexibility. The present study showed that the exposure to 5-MeO-DIPT during adolescence might lead to long-lasting behavioral changes which persisted long after the exposure period.


Melatonin and Its Metabolites Ameliorate UVR-Induced Mitochondrial Oxidative Stress in Human MNT-1 Melanoma Cells

Konrad Kleszczyński, Bernadetta Bilska, Agatha Stegemann, Damian Jozef Flis, Wieslaw Ziolkowski, Elżbieta Pyza, Thomas A Luger, Russel J Reiter, Markus Böhm, Andrzej T Slominski
PMID: 30487387   DOI: 10.3390/ijms19123786

Abstract

Melatonin (Mel) is the major biologically active molecule secreted by the pineal gland. Mel and its metabolites, 6-hydroxymelatonin (6(OH)Mel) and 5-methoxytryptamine (5-MT), possess a variety of functions, including the scavenging of free radicals and the induction of protective or reparative mechanisms in the cell. Their amphiphilic character allows them to cross cellular membranes and reach subcellular organelles, including the mitochondria. Herein, the action of Mel, 6(OH)Mel, and 5-MT in human MNT-1 melanoma cells against ultraviolet B (UVB) radiation was investigated. The dose of 50 mJ/cm² caused a significant reduction of cell viability up to 48%, while investigated compounds counteracted this deleterious effect. UVB exposure increased catalase activity and led to a simultaneous Ca
influx (16%), while tested compounds prevented these disturbances. Additional analysis focused on mitochondrial respiration performed in isolated mitochondria from the liver of BALB/cJ mice where Mel, 6(OH)Mel, and 5-MT significantly enhanced the oxidative phosphorylation at the dose of 10
M with lower effects seen at 10
or 10
M. In conclusion, Mel, 6(OH)Mel and 5-MT protect MNT-1 cells, which express melatonin receptors (MT1 and MT2) against UVB-induced oxidative stress and mitochondrial dysfunction, including the uncoupling of oxidative phosphorylation.


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